molecular formula C13H14N2O2 B8353299 6-Ethoxycarbonylamino-1-methylisoquinoline

6-Ethoxycarbonylamino-1-methylisoquinoline

Cat. No. B8353299
M. Wt: 230.26 g/mol
InChI Key: KOFFJRHBTGXHJT-UHFFFAOYSA-N
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Patent
US06787534B2

Procedure details

To 6-ethoxycarbonylamino-1-methyl-3,4-dihydroisoquinoline were added p-cymene (100 ml) and palladium-carbon (0.9 g), followed by heating under stirring at 195° C. in nitrogen atmosphere for 1 hour. After filtering off the catalyst, the reaction mixture was washed with ethanol and a part of the filtrate was evaporated. The residue was extracted with 1N hydrochloric acid, and then basified with potassium carbonate, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give the title compound (0.629 g, 69%, 2 steps) as pale yellow crystals.
Name
6-ethoxycarbonylamino-1-methyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([CH3:17])=[N:12][CH2:11][CH2:10]2)=[O:5])[CH3:2]>[C].[Pd].CC1C=CC(C(C)C)=CC=1>[CH2:1]([O:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([CH3:17])=[N:12][CH:11]=[CH:10]2)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
6-ethoxycarbonylamino-1-methyl-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)NC=1C=C2CCN=C(C2=CC1)C
Name
palladium-carbon
Quantity
0.9 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
under stirring at 195° C. in nitrogen atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
WASH
Type
WASH
Details
the reaction mixture was washed with ethanol
CUSTOM
Type
CUSTOM
Details
a part of the filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)NC=1C=C2C=CN=C(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.629 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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